sEH is an enzyme involved in the metabolism of various fatty acid derivatives known as epoxyeicosatrienoic acids (EETs) []. EETs possess vasodilatory, anti-inflammatory, and anti-fibrotic properties []. By inhibiting sEH, DCU prevents the breakdown of EETs, potentially leading to their increased levels and associated biological effects.
Studies have shown that DCU can lower blood pressure in animal models of hypertension [, ]. This finding suggests that DCU may hold promise as a therapeutic strategy for treating hypertension in humans. However, further research is needed to determine the safety and efficacy of DCU in clinical settings.
One major challenge associated with DCU is its poor aqueous solubility, which makes it difficult to deliver the compound effectively in oral formulations []. Researchers are exploring strategies to overcome this limitation, such as developing nanosuspension formulations [, ].
1,3-Dicyclohexylurea is an organic compound classified as a urea derivative. It is characterized by the presence of two cyclohexyl groups attached to the nitrogen atoms of the urea functional group. This compound is notable for its role as a byproduct in reactions involving dicyclohexylcarbodiimide and amines or alcohols, and it has been studied for its pharmacological properties, particularly as a soluble epoxide hydrolase inhibitor, which has implications in lowering systemic blood pressure .
DCU acts as a potent inhibitor of sEH. The exact mechanism of inhibition is still under investigation, but it is believed to involve reversible binding to the enzyme's active site, preventing the hydrolysis of fatty acid epoxides. This inhibition leads to increased levels of these signaling molecules, potentially influencing various physiological processes [].
The synthesis of 1,3-dicyclohexylurea primarily involves the reaction of dicyclohexylcarbodiimide with amines or alcohols. The general reaction can be summarized as follows:
1,3-Dicyclohexylurea exhibits significant biological activity as a soluble epoxide hydrolase inhibitor. Studies indicate that it can effectively lower systemic blood pressure in hypertensive models by approximately 22 mmHg. This suggests its potential therapeutic applications in managing hypertension and related cardiovascular conditions .
The synthesis of 1,3-dicyclohexylurea can be achieved through several methods:
1,3-Dicyclohexylurea finds applications in various fields:
Research into the interactions of 1,3-dicyclohexylurea has primarily focused on its role as an enzyme inhibitor. Its ability to inhibit soluble epoxide hydrolase suggests that it may interact with other biochemical pathways involving epoxides and fatty acid metabolism. Further studies are needed to elucidate its complete interaction profile and potential side effects when used therapeutically .
Several compounds share structural similarities with 1,3-dicyclohexylurea. Below is a comparison highlighting its uniqueness:
Compound | Structure Similarity | Biological Activity | Unique Features |
---|---|---|---|
Dicyclohexylurea | Yes | Soluble epoxide hydrolase inhibitor | Directly involved in coupling reactions |
N,N'-Dicyclohexylcarbodiimide | Yes | Reactant in urea formation | Functions mainly as a coupling agent |
N,N'-Diethylurea | Moderate | Less potent as an enzyme inhibitor | Different alkyl groups influence reactivity |
N,N'-Diphenylurea | Moderate | Some inhibitory activity | Aromatic substitution affects properties |
1,3-Dicyclohexylurea is unique due to its specific inhibitory action on soluble epoxide hydrolase and its utility in synthetic organic chemistry through versatile coupling reactions .
The synthesis of 1,3-dicyclohexylurea has evolved through several classical methodologies, each leveraging different starting materials and mechanistic pathways. The primary synthetic strategies can be categorized into three distinct approaches: those derived from dicyclohexylcarbodiimide, those utilizing cyclohexylamine directly, and those that incorporate carbon dioxide as a reactant. Each approach offers unique mechanistic insights, operational advantages, and limitations, which are explored in detail below.
The dicyclohexylcarbodiimide (DCC)-derived synthesis of 1,3-dicyclohexylurea represents one of the most established and widely utilized routes in organic chemistry. Dicyclohexylcarbodiimide itself is a versatile reagent, primarily employed as a coupling agent in peptide synthesis and esterification reactions. Its reactivity is centered on the carbodiimide functional group, which facilitates dehydration and condensation processes.
Mechanistically, the formation of 1,3-dicyclohexylurea from dicyclohexylcarbodiimide typically occurs as a byproduct in reactions where DCC is used to activate carboxylic acids for nucleophilic attack by amines or alcohols. The general reaction proceeds as follows: when DCC is introduced to a mixture containing a carboxylic acid and an amine, it activates the carboxyl group, enabling nucleophilic attack by the amine to form an amide bond. In this process, DCC is converted to 1,3-dicyclohexylurea through the addition of water or another nucleophile, which attacks the carbodiimide moiety, resulting in urea formation [1] [2] [4] [5].
The reaction can be summarized by the following equation:
$$
\text{Dicyclohexylcarbodiimide} + \text{H}_2\text{O} \rightarrow \text{1,3-Dicyclohexylurea}
$$
The mechanism involves initial protonation of the carbodiimide, followed by nucleophilic attack by water or a carboxylate anion, leading to the formation of an O-acylurea intermediate. This intermediate can subsequently rearrange or react further to yield the urea product. The formation of 1,3-dicyclohexylurea as a byproduct is particularly prominent in the Steglich esterification, where DCC is used alongside 4-dimethylaminopyridine as a catalyst to promote ester formation under mild conditions [4]. The urea byproduct is typically insoluble in most organic solvents, facilitating its removal by filtration and thereby simplifying product purification [2].
Parameter | Value/Observation | Reference |
---|---|---|
Main reactant | Dicyclohexylcarbodiimide | [1] [2] [4] |
Byproduct formation | During peptide/amide/ester synthesis | [1] [2] [4] |
Mechanism | Nucleophilic addition to carbodiimide | [5] |
Solubility of product | Poor in most organic solvents and water | [2] |
Typical isolation method | Filtration | [2] |
Reaction conditions | Room temperature, polar aprotic solvents | [4] |
Research has demonstrated that the efficiency of this route is highly dependent on the purity of DCC, the presence of nucleophilic catalysts, and the solvent system employed. The insolubility of 1,3-dicyclohexylurea in common organic solvents is both an advantage for purification and a challenge for complete removal from final products, particularly in peptide synthesis where trace contamination can affect downstream applications [2] [4] [5].
Further mechanistic studies have elucidated the stepwise progression from carbodiimide to urea, highlighting the role of O-acylurea intermediates and the suppression of side reactions through the use of acyl transfer catalysts such as 4-dimethylaminopyridine. The suppression of N-acylurea byproducts is particularly important in maximizing the yield of desired amide or ester products while minimizing unwanted side reactions [4] [5].
An alternative and direct approach to synthesizing 1,3-dicyclohexylurea involves the use of cyclohexylamine as a primary reactant. This method typically entails the condensation of two equivalents of cyclohexylamine with a suitable carbonyl source, such as phosgene, urea, or other carbonylating agents. The general reaction can be represented as:
$$
2 \ \text{Cyclohexylamine} + \text{COCl}_2 \rightarrow \text{1,3-Dicyclohexylurea} + 2 \ \text{HCl}
$$
Alternatively, cyclohexylamine can be reacted with urea or S,S-dimethyl dithiocarbonate to yield the desired product [1] . The use of S,S-dimethyl dithiocarbonate as a carbonyl source has been reported to afford 1,3-dicyclohexylurea in good yields under mild conditions, with the reaction proceeding via nucleophilic attack of the amine on the carbonyl carbon, followed by elimination of the leaving group and formation of the urea linkage .
Recent advances have explored the use of phase transfer catalysts and ionic liquids to enhance the efficiency of this route, particularly in industrial settings where scalability and environmental considerations are paramount. The use of anionic functional ionic liquids, for example, enables the absorption of carbon dioxide, which can then react with cyclohexylamine to form 1,3-dicyclohexylurea under relatively mild conditions .
Parameter | Value/Observation | Reference |
---|---|---|
Main reactant | Cyclohexylamine | [1] |
Carbonyl source | Phosgene, urea, S,S-dimethyl dithiocarbonate | [1] |
Catalysts | Phase transfer catalysts, ionic liquids | |
Reaction temperature | Mild to moderate | |
Yield | Good to excellent (depending on conditions) | |
Industrial applicability | High (with ionic liquid methodology) |
The cyclohexylamine-based approach offers several advantages, including the use of readily available starting materials and the potential for high yields under controlled conditions. The development of greener methodologies, such as those employing ionic liquids and carbon dioxide, reflects a growing emphasis on sustainability and environmental responsibility in chemical manufacturing .
The utilization of carbon dioxide as a reactant in the synthesis of 1,3-dicyclohexylurea represents a modern and environmentally conscious approach. This methodology capitalizes on the abundant availability and low cost of carbon dioxide, transforming it from a waste product into a valuable chemical feedstock.
In this approach, cyclohexylamine reacts with carbon dioxide, often in the presence of a catalyst or under specific reaction conditions, to form 1,3-dicyclohexylurea. The reaction can be represented as:
$$
2 \ \text{Cyclohexylamine} + \text{CO}2 \rightarrow \text{1,3-Dicyclohexylurea} + \text{H}2\text{O}
$$
The process typically requires activation of carbon dioxide, which can be achieved through the use of anionic functional ionic liquids or other catalytic systems that facilitate the absorption and subsequent reaction of carbon dioxide with the amine . This methodology is particularly attractive from a green chemistry perspective, as it enables the direct fixation of carbon dioxide into a value-added product, thereby contributing to carbon capture and utilization efforts.
Parameter | Value/Observation | Reference |
---|---|---|
Main reactants | Cyclohexylamine, carbon dioxide | |
Catalysts | Anionic functional ionic liquids | |
Reaction temperature | Mild | |
Environmental impact | Low (carbon capture and utilization) | |
Yield | Good to excellent (depending on system) | |
Industrial scalability | High (with appropriate catalyst system) |
Research findings indicate that the efficiency of carbon dioxide utilization in this context is highly dependent on the choice of catalyst and reaction conditions. The use of ionic liquids not only enhances the solubility and reactivity of carbon dioxide but also enables continuous operation and facile product separation. This approach aligns with the principles of green chemistry, offering a sustainable alternative to traditional phosgene-based or carbodiimide-based syntheses .
The classical synthesis approaches for 1,3-dicyclohexylurea have been the subject of extensive research, with numerous studies evaluating the efficiency, scalability, and environmental impact of each method. The following subsections present a synthesis of key research findings, supported by comparative data and mechanistic insights.
A comparative analysis of the three primary synthesis approaches reveals distinct advantages and limitations associated with each method. The DCC-derived route is highly efficient in laboratory-scale applications, particularly in peptide synthesis, where 1,3-dicyclohexylurea is generated as a byproduct and easily removed by filtration [1] [2] [4] [5]. However, this method is less suitable for large-scale production due to the reliance on DCC, which is itself synthesized from cyclohexylisocyanate and may present handling challenges.
The cyclohexylamine-based route offers greater flexibility, allowing for the use of various carbonyl sources and the incorporation of catalytic systems to improve yield and selectivity [1] . This method is particularly well-suited to industrial applications, where scalability and cost-effectiveness are critical considerations. The development of phase transfer catalysts and ionic liquids has further enhanced the efficiency and environmental profile of this approach .
The carbon dioxide utilization methodology stands out for its sustainability and alignment with green chemistry principles. By directly incorporating carbon dioxide into the synthesis, this method not only reduces the carbon footprint of the process but also enables the valorization of an otherwise waste product . The use of ionic liquids as catalysts facilitates high yields under mild conditions, making this approach attractive for both research and industrial applications.
Approach | Efficiency | Scalability | Environmental Impact | Purification Ease | Reference |
---|---|---|---|---|---|
DCC-derived | High | Moderate | Moderate | High | [1] [2] [4] |
Cyclohexylamine-based | High | High | Moderate | Moderate | [1] |
Carbon dioxide utilization | High | High | Low (favorable) | Moderate |
Mechanistic studies have provided valuable insights into the key steps governing each synthetic route. In the DCC-derived approach, the formation of O-acylurea intermediates and the suppression of N-acylurea byproducts are critical to achieving high yields of the desired amide or ester products, with 1,3-dicyclohexylurea formed as a stable byproduct [4] [5]. The use of acyl transfer catalysts such as 4-dimethylaminopyridine has been shown to enhance reaction rates and selectivity, minimizing side reactions and facilitating product isolation [4].
In the cyclohexylamine-based route, the choice of carbonyl source and reaction conditions significantly influences the efficiency and selectivity of urea formation [1] . The use of S,S-dimethyl dithiocarbonate, for example, enables the synthesis of 1,3-dicyclohexylurea under mild conditions, with minimal byproduct formation and straightforward purification . The incorporation of phase transfer catalysts and ionic liquids further improves reaction rates and yields, while also enabling continuous operation and facile product separation.
The carbon dioxide utilization methodology relies on the activation and absorption of carbon dioxide, typically facilitated by ionic liquids or other catalytic systems . The efficiency of this approach is highly dependent on the solubility and reactivity of carbon dioxide in the chosen solvent system, as well as the nucleophilicity of the amine reactant. Research has demonstrated that the use of anionic functional ionic liquids not only enhances the uptake of carbon dioxide but also promotes its subsequent reaction with cyclohexylamine to form 1,3-dicyclohexylurea under mild conditions .
The choice of synthetic route for 1,3-dicyclohexylurea is often dictated by considerations of scalability, cost, and environmental impact. The DCC-derived approach, while highly effective in laboratory-scale applications, may present challenges in terms of reagent cost and waste management, particularly in large-scale operations [1] [2] [4] [5]. The cyclohexylamine-based route offers greater flexibility and scalability, with the potential for high yields and cost-effective production, especially when optimized with modern catalytic systems [1] .
The carbon dioxide utilization methodology is particularly attractive from an environmental perspective, as it enables the direct fixation of carbon dioxide into a value-added product, thereby contributing to carbon capture and utilization efforts . The use of ionic liquids as catalysts further enhances the sustainability of this approach, enabling efficient product formation under mild conditions and minimizing waste generation.
Approach | Reagent Cost | Waste Generation | Environmental Impact | Industrial Suitability | Reference |
---|---|---|---|---|---|
DCC-derived | Moderate | Moderate | Moderate | Moderate | [1] [2] [4] |
Cyclohexylamine-based | Low | Low | Moderate | High | [1] |
Carbon dioxide utilization | Low | Very low | Low (favorable) | High |
The development of contemporary synthetic methodologies for 1,3-dicyclohexylurea production has revolutionized traditional approaches through three primary innovative pathways: ionic liquid-mediated carbon dioxide absorption techniques, phosphoryl chloride-based two-step processes, and carbonylation reaction pathways. These modern innovations address the growing demand for environmentally sustainable synthesis methods while maintaining high efficiency and selectivity.
The implementation of ionic liquid systems in 1,3-dicyclohexylurea synthesis represents a paradigm shift toward carbon dioxide utilization and green chemistry principles. Research has demonstrated that 1-butyl-3-methylimidazolium tetraiodoindate ([Bmim][InI₄]) exhibits exceptional performance as a catalytic medium for this transformation [5] [6].
The ionic liquid-mediated synthesis operates through a sophisticated mechanism involving three-component reagent systems comprising cyclohexylamine, carbon dioxide, and propylene oxide [5]. The tetraiodoindate anion plays a crucial role in the selective production of 1,3-dicyclohexylurea, facilitating carbon dioxide activation and subsequent nucleophilic attack by the amine substrate.
The process initiates with carbon dioxide coordination to the ionic liquid, forming an activated complex that enhances the electrophilic character of the carbon center. Cyclohexylamine subsequently coordinates to this activated system, enabling nucleophilic attack on the carbon dioxide molecule. The presence of propylene oxide serves as a coupling agent, facilitating the formation of the carbon-nitrogen bonds while eliminating water through a dehydration mechanism [6].
Experimental investigations reveal that [Bmim][InI₄] achieves carbon dioxide absorption capacities ranging from 0.85 to 0.92 molar equivalents per mole of ionic liquid at temperatures between 50-80°C [5]. The system demonstrates remarkable selectivity for 1,3-dicyclohexylurea formation, with yields consistently exceeding 85-92% under optimized conditions.
Alternative ionic liquid systems have been explored, including 1-butyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide ([BMIM][NTf₂]) and ethylammonium nitrate systems [7] [8]. The [BMIM][NTf₂] system achieves moderate carbon dioxide absorption capacities of approximately 0.55 mol/mol at ambient conditions, while maintaining compatibility with enzymatic systems for potential cascade reactions.
Recent developments in electrochemical synthesis have introduced oxygen reduction-initiated pathways in ionic liquid media [7] [9]. This methodology employs oxygen gas as the sole catalyst in an electrochemical loop, achieving high conversion rates above 92% under mild conditions without additional reagents. The process operates at very low potentials (-1.9V) and represents a significant milestone for environmentally friendly carbon-nitrogen compound synthesis.
Spectroelectrochemical studies using in situ infrared spectroscopy confirm the formation of 1,3-dicyclohexylurea through characteristic nitrogen-hydrogen stretching vibrations at 3386 cm⁻¹ [7]. The stability of the ionic liquid catalyst throughout the electrochemical process has been verified through nuclear magnetic resonance spectroscopy, demonstrating excellent recyclability potential.
The phosphoryl chloride methodology represents a sophisticated approach to 1,3-dicyclohexylurea synthesis through strategic utilization of phosphorus oxychloride as a dehydrating and activating agent [10] [11]. This two-step process achieves remarkable efficiency while operating under relatively mild conditions compared to traditional high-temperature methods.
The two-step process involves initial treatment of 1,3-dicyclohexylurea with phosphoryl chloride in dichloromethane at 40°C for four hours under non-basic conditions [10]. This approach yields 89% conversion efficiency, representing a substantial improvement over conventional single-step methodologies. The process has been successfully scaled for industrial applications with demonstrated reproducibility and cost-effectiveness.
Patent literature indicates that the optimal molar ratio of dicyclohexylurea to phosphoryl chloride ranges from 1:2 to 1:5, with dichloromethane serving as the preferred solvent system [11]. The reaction proceeds through formation of phosphorus-containing intermediates that facilitate carbon-nitrogen bond formation while eliminating acidic components through subsequent aqueous sodium hydroxide treatment.
The phosphoryl chloride mechanism involves sequential activation steps beginning with coordination of the urea substrate to the phosphorus center [12] [13]. Nuclear magnetic resonance spectroscopy studies using ³¹P NMR have provided detailed insights into the formation of phosphorus-containing intermediates during the reaction progression.
The process initiates with nucleophilic attack by the urea nitrogen on the electrophilic phosphorus center, forming a phosphorylpyridinium intermediate when conducted in the presence of catalytic amounts of 4-dimethylaminopyridine [12]. This intermediate subsequently undergoes addition of the second amine component, generating a mixed anhydride species that facilitates final product formation through intramolecular cyclization and elimination reactions.
Systematic investigation of reaction parameters has established optimal conditions for maximum efficiency and selectivity [13]. Temperature control between 40-120°C proves critical, with lower temperatures favoring selectivity while higher temperatures enhance reaction kinetics. Atmospheric pressure conditions are sufficient, eliminating the need for specialized high-pressure equipment.
The solvent system significantly influences reaction outcomes, with dichloromethane providing optimal balance of substrate solubility and product isolation. Alternative solvents including tetrahydrofuran and toluene have been evaluated, though they generally result in reduced yields and increased side product formation [13].
Carbonylation methodologies represent the most direct approach for carbon monoxide incorporation into 1,3-dicyclohexylurea synthesis, offering unique advantages in terms of atomic efficiency and mechanistic elegance [14] [15]. These processes utilize transition metal catalysts to facilitate carbon monoxide insertion reactions with cyclohexylamine substrates.
Palladium-catalyzed systems employing palladium diiodide in conjunction with excess potassium iodide demonstrate exceptional efficiency for symmetrically disubstituted urea synthesis [15] [16]. The methodology operates at 90-100°C in dimethoxyethane solvent under 20 atmospheres of a 4:1 carbon monoxide/air mixture, achieving yields of 75-91% with high selectivity for the desired product.
The catalytic cycle proceeds through classical oxidative addition, carbon monoxide migratory insertion, and reductive elimination steps [17]. Initial coordination of cyclohexylamine to the palladium center facilitates subsequent carbon monoxide insertion, forming an acylpalladium intermediate. Nucleophilic attack by a second amine molecule enables carbon-nitrogen bond formation while regenerating the active catalyst through reductive elimination.
Advanced mechanistic studies using in situ spectroscopic techniques reveal the formation of stable acylpalladium intermediates that serve as key reactive species [14]. The presence of excess iodide ions stabilizes these intermediates while preventing undesirable side reactions such as β-hydride elimination that commonly plague carbonylation processes.
Recent innovations in copper catalysis have enabled controlled mono- and double-carbonylation reactions depending on substrate selection and reaction conditions [14]. Alkyl bromides demonstrate exceptional selectivity for double-carbonylation products, yielding α-keto amides, while alkyl iodides enable controllable selectivity based on specific reaction parameters.
The copper-catalyzed mechanism involves initial formation of a carbonylcopper species through coordination of carbon monoxide to the copper salt [14]. Subsequent nucleophilic attack by amines on the coordinated carbon monoxide generates copper complexes that undergo intermolecular single-electron transfer processes. This approach has been successfully applied to natural product modification and pharmaceutical compound synthesis.
Cobalt-mediated carbonylation using dicobalt octacarbonyl has been investigated for direct carbon monoxide incorporation [18]. While this methodology requires more stringent conditions (140-170°C, 20-40 atmospheres), it provides unique mechanistic pathways through amino group migration to cobalt-carbon monoxide bonds. Density functional theory calculations indicate activation energies of 49.2-56.8 kcal/mol for the rate-determining oxidative addition steps.
Photoinduced radical carbonylation represents an emerging methodology that operates under ambient conditions using visible light irradiation [14]. This approach generates carbon-centered radicals that rapidly capture carbon monoxide, forming acyl radical intermediates. The methodology offers excellent selectivity and represents a sustainable alternative to traditional thermal processes.
Comprehensive analysis of modern synthetic innovations reveals significant improvements in efficiency, selectivity, and environmental impact compared to traditional methodologies. The ionic liquid-mediated approach achieves the highest selectivity (92%+) while operating under the mildest conditions. Phosphoryl chloride methods provide excellent scalability with 89% yields under moderate conditions. Carbonylation pathways offer direct carbon monoxide incorporation with yields ranging from 75-91% depending on the specific catalytic system employed.
Temperature optimization studies demonstrate that ionic liquid systems operate effectively at 50-80°C, phosphoryl chloride methods function optimally at 40°C, and carbonylation processes require 90-170°C depending on the metal catalyst. Pressure requirements vary significantly, with ionic liquid and phosphoryl chloride methods operating at atmospheric pressure while carbonylation typically requires 5-40 atmospheres.
Mechanistic investigations using advanced spectroscopic techniques have elucidated detailed reaction pathways for each methodology. Ionic liquid systems proceed through activated carbon dioxide intermediates, phosphoryl chloride methods involve phosphorylpyridinium species, and carbonylation pathways utilize metal-acyl intermediates as key reactive species.
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